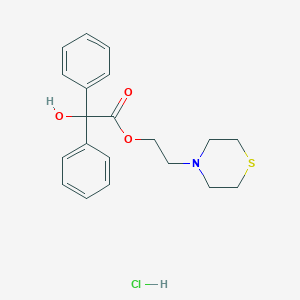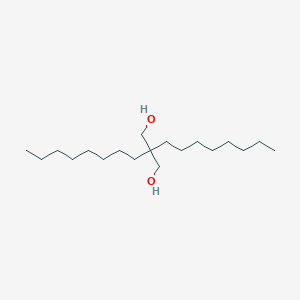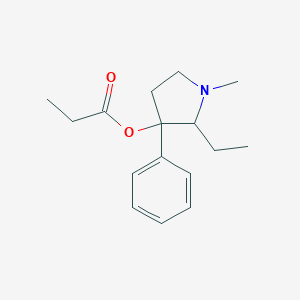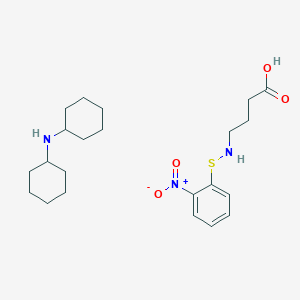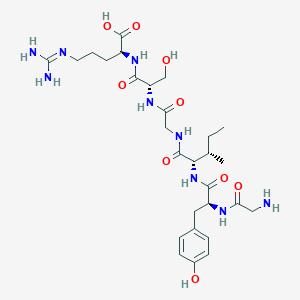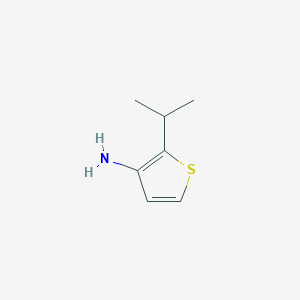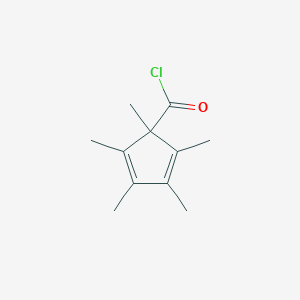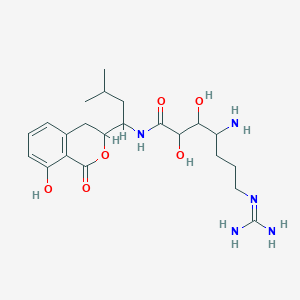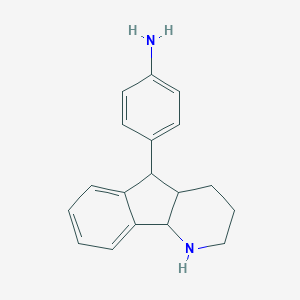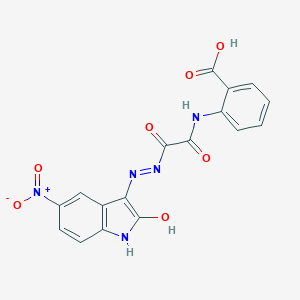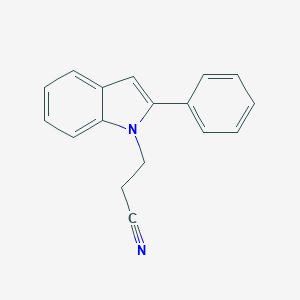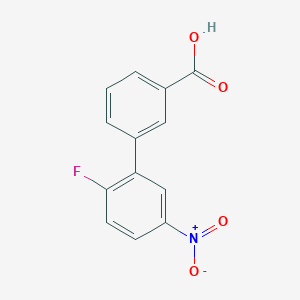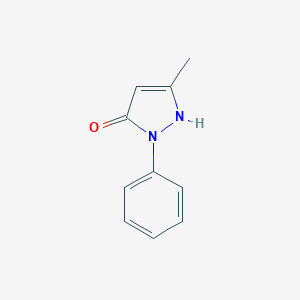![molecular formula C27H48O6 B025681 Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl) CAS No. 19931-81-8](/img/structure/B25681.png)
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] is a triarylamine-based organic peroxide that has been synthesized and studied extensively in recent years. It has been found to have potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] involves the formation of free radicals upon decomposition, which can initiate radical polymerization reactions or induce oxidative stress in biological systems. The decomposition of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] can be triggered by various stimuli, such as heat, light, or chemical reagents.
Effets Biochimiques Et Physiologiques
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the modulation of redox signaling pathways. Its potential toxicity and cytotoxicity have also been investigated.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] in laboratory experiments include its high reactivity, its ability to initiate radical polymerization reactions, and its potential applications in various fields. However, its potential toxicity and instability under certain conditions can limit its use in some experiments.
Orientations Futures
Some of the future directions for research on peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] include the development of new synthesis methods with improved yields and selectivity, the investigation of its potential applications in energy storage and conversion devices, and the elucidation of its mechanism of action in biological systems. Additionally, the potential toxicity and cytotoxicity of peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] should be further investigated to ensure its safe use in laboratory experiments.
In conclusion, peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] can be synthesized using a variety of methods, including the reaction of triarylamine with hydrogen peroxide in the presence of a catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Applications De Recherche Scientifique
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)] has been used in various scientific research applications, including as a radical initiator in polymerization reactions, as a sensitizer in photodynamic therapy, and as a probe in fluorescence imaging. It has also been studied for its potential applications in organic electronics and as a redox mediator in energy storage devices.
Propriétés
Numéro CAS |
19931-81-8 |
|---|---|
Nom du produit |
Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl) |
Formule moléculaire |
C27H48O6 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
1,3,5-tris(2-tert-butylperoxypropan-2-yl)benzene |
InChI |
InChI=1S/C27H48O6/c1-22(2,3)28-31-25(10,11)19-16-20(26(12,13)32-29-23(4,5)6)18-21(17-19)27(14,15)33-30-24(7,8)9/h16-18H,1-15H3 |
Clé InChI |
WKKRYWQLVOISAU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(C)(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C |
SMILES canonique |
CC(C)(C)OOC(C)(C)C1=CC(=CC(=C1)C(C)(C)OOC(C)(C)C)C(C)(C)OOC(C)(C)C |
Autres numéros CAS |
19931-81-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
